N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide
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Overview
Description
N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring substituted with a prop-2-yn-1-yl group and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide typically involves the reaction of piperidine derivatives with prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]acetamide
- N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]butanamide
Uniqueness
N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N,N-diethyl-3-(1-prop-2-ynylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-4-11-16-12-9-14(10-13-16)7-8-15(18)17(5-2)6-3/h1,14H,5-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWOXAQFTYESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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